molecular formula C9H15N5O4 B5964896 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol CAS No. 31697-43-5

2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol

Cat. No. B5964896
CAS RN: 31697-43-5
M. Wt: 257.25 g/mol
InChI Key: RKLNDXHIGBINOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol, also known as MNPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. MNPD is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have also been extensively studied.

Mechanism of Action

The mechanism of action of 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins in cells. 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial effects. 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol has been shown to inhibit the production of prostaglandins, which are mediators of inflammation, and to inhibit the growth of various cancer cell lines. 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol has also been shown to have anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol is stable under a wide range of conditions and is soluble in various solvents, making it easy to handle in lab experiments. However, 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol also has limitations, including its relatively low potency compared to other anti-inflammatory and anti-tumor agents. In addition, 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol has limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol, including the development of more potent derivatives, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. The synthesis of new derivatives of 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol with enhanced potency and bioavailability may lead to the development of new drugs for the treatment of various diseases. Further investigation of the mechanism of action of 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol may provide insights into its potential therapeutic targets and may lead to the development of new drugs with improved efficacy. Finally, the exploration of the potential applications of 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol in agriculture and environmental science may lead to the development of new pesticides and water treatment technologies.

Synthesis Methods

2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol can be synthesized using various methods, including the reaction of 2,4-diamino-5-methyl-6-nitropyrimidine with ethylene glycol in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to form 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol. Other methods for synthesizing 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol include the reaction of 2,4-diamino-5-methyl-6-nitropyrimidine with diethylene glycol, triethylene glycol, or tetraethylene glycol in the presence of a catalyst.

Scientific Research Applications

2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol has potential applications in various fields of scientific research, including medicine, agriculture, and environmental science. In medicine, 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for the development of new drugs. In agriculture, 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In environmental science, 2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol has been shown to have the potential to remove heavy metals from contaminated water, making it a potential candidate for the development of new water treatment technologies.

properties

IUPAC Name

2-[[2-(2-hydroxyethylamino)-6-methyl-5-nitropyrimidin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O4/c1-6-7(14(17)18)8(10-2-4-15)13-9(12-6)11-3-5-16/h15-16H,2-5H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLNDXHIGBINOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCO)NCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174416
Record name Ethanol, 2,2′-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31697-43-5
Record name Ethanol, 2,2′-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]di-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31697-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2′-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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